molecular formula C9H9NO2 B13121679 5-Aminochroman-4-one

5-Aminochroman-4-one

Cat. No.: B13121679
M. Wt: 163.17 g/mol
InChI Key: FUGIOMGOCFXZBG-UHFFFAOYSA-N
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Description

Significance of the Chroman-4-one Nucleus as a Privileged Structure in Heterocyclic Chemistry and Drug Discovery

The concept of a "privileged structure" refers to a molecular scaffold that is capable of binding to multiple, diverse biological targets. The chroman-4-one framework fits this description aptly. researchgate.netnih.gov Its structural rigidity, combined with the potential for diverse substitution patterns on both the aromatic and pyran rings, allows for the fine-tuning of its physicochemical and pharmacological properties. researchgate.netgu.se This adaptability has enabled the development of chroman-4-one derivatives with a wide spectrum of biological activities, including antioxidant, anti-inflammatory, anticancer, and antimicrobial effects. ontosight.aimdpi.com The ability of this single core structure to serve as a template for ligands for various receptors solidifies its status as a privileged scaffold in the quest for new drugs. gu.se

The structural diversity within the chroman-4-one family is extensive, leading to several subcategories such as flavanones (2-phenyl-4-chromanones) and isoflavanones (3-phenyl-4-chromanones), among others. researchgate.netnih.gov This inherent modularity allows chemists to systematically modify the core structure to optimize interactions with specific biological targets.

Overview of Aminochromanone Derivatives in Chemical Biology

The introduction of an amino group onto the chroman-4-one scaffold gives rise to aminochromanone derivatives, a class of compounds with significant potential in chemical biology. The position and nature of the amino substitution can dramatically influence the molecule's biological profile. For instance, 2-aminochromone derivatives have been investigated for their antiproliferative properties. unipd.it

Research into aminochromanone derivatives has revealed a range of biological activities. For example, certain 3-aminochroman derivatives have shown affinity for serotonin (B10506) receptors, suggesting their potential as neurological agents. nih.govacs.org The synthesis of various amino-substituted chroman-4-ones has been a focus of research, aiming to explore their therapeutic potential across different disease areas. nih.govresearchgate.net

Table 1: Examples of Biologically Active Chroman-4-one Derivatives

Compound ClassExample DerivativeReported Biological Activity
FlavanonesNaringeninAntioxidant, Anti-inflammatory nih.gov
Isoflavanones-Varied biological activities nih.gov
Aminochromanones3-Aminochroman derivativesSerotonin receptor affinity nih.govacs.org
SpirochromanonesSpiropyrrolidines tethered with chroman-4-oneAntibacterial, Antifungal mdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

IUPAC Name

5-amino-2,3-dihydrochromen-4-one

InChI

InChI=1S/C9H9NO2/c10-6-2-1-3-8-9(6)7(11)4-5-12-8/h1-3H,4-5,10H2

InChI Key

FUGIOMGOCFXZBG-UHFFFAOYSA-N

Canonical SMILES

C1COC2=CC=CC(=C2C1=O)N

Origin of Product

United States

Advanced Synthetic Methodologies for Aminochroman 4 One Derivatives

General Synthetic Routes to the Chroman-4-one Scaffold

The construction of the fundamental chroman-4-one framework is the initial and critical step in the synthesis of its amino derivatives. Over the years, both classical and novel methods have been established to achieve this, with recent efforts focusing on improving efficiency and sustainability.

Classical Cyclization Strategies

Traditional approaches to the chroman-4-one skeleton have been well-documented and are still in use. acs.org These methods often involve the cyclization of a precursor molecule containing a phenol (B47542) and a three-carbon unit. Some of the main classical synthetic routes include:

Claisen Condensation: This method involves the reaction of an o-hydroxyarylalkylketone with an appropriate ester. Variations of this approach include the Baker–Venkataraman rearrangement and the Kostanecki–Robinson reaction. acs.org

Simonis and Ruhemann Reactions: These strategies utilize phenols as starting materials to construct the chroman-4-one ring system. acs.org

Vilsmeier-Haack Reaction: This reaction can be employed with o-hydroxyarylalkylketones to yield chromone (B188151) derivatives. acs.org

Synthesis from Salicylic Acid Derivatives: Salicylic acid and its derivatives can also serve as precursors for the synthesis of the chromone scaffold. acs.org

While effective, some of these classical methods can be limited by factors such as multi-step procedures, harsh reaction conditions, and a restricted substrate scope. researchgate.net

Novel Approach Development for Enhanced Yield and Cost-Effectiveness

In recent years, significant research has been directed towards developing more efficient, atom-economical, and environmentally benign methods for constructing the chroman-4-one scaffold. researchgate.net Radical-initiated cascade cyclization has emerged as a powerful strategy. researchgate.netfrontiersin.orgfrontiersin.orgresearchgate.net These reactions offer several advantages, including high efficiency and milder reaction conditions. researchgate.net

One notable approach involves the cascade radical cyclization of 2-(allyloxy)arylaldehydes. researchgate.netresearchgate.net This method allows for the synthesis of various substituted chroman-4-ones in moderate to good yields. researchgate.net The process is often metal-free, which is advantageous from both an environmental and cost perspective. researchgate.net Furthermore, visible-light-mediated syntheses have been developed, offering a green and powerful strategy for constructing the chroman-4-one scaffold. frontiersin.orgfrontiersin.org These photocatalytic methods can proceed under mild conditions and demonstrate good functional group tolerance. frontiersin.orgfrontiersin.org

A novel and facile metal-free method describes the synthesis of 3-(2-oxo-2-arylethyl)chroman-4-ones through a cascade radical cyclization. researchgate.net This strategy boasts simple operation, good yields, and high atom economy. researchgate.net

Novel Method Key Features Advantages Reference
Cascade Radical CyclizationMetal-free, uses 2-(allyloxy)arylaldehydesSimple operation, good yields, high atom economy researchgate.net
Visible-Light-Mediated SynthesisPhotocatalytic, uses o-(allyloxy)arylaldehydesGreen, mild conditions, good functional group tolerance frontiersin.orgfrontiersin.org
Carbamoylated Chroman-4-one SynthesisMetal-free, decarboxylative radical cascade cyclizationHigh functional group tolerance, broad substrate scope researchgate.net

Regioselective Functionalization for Aminochroman-4-one Synthesis

Once the chroman-4-one scaffold is in hand, the next critical step is the introduction of the amino group at a specific position. The regioselectivity of this amination is paramount for the synthesis of the desired isomer, such as 5-aminochroman-4-one.

Introduction of Amino Groups at Specific Positions (e.g., C-3, C-6, C-7)

The introduction of amino groups at various positions of the chroman-4-one ring has been explored to generate a diverse range of derivatives with potential biological activities.

C-3 Position: The synthesis of 3-aminochroman derivatives has been achieved through various methods. One approach involves the Neber rearrangement of flavanone (B1672756) oxime tosylates, which can yield both cis- and trans-3-aminoflavanones. mdpi.com Another method utilizes a radical cyclization starting from L-serine to produce enantiomerically pure 3-aminochroman derivatives. acs.org Stereospecific reactions of cis- and trans-3-aminochroman-4-ols have also been used to confirm their configurations. researchgate.net Furthermore, enzymatic reductive amination of 3-chromanones has been shown to be an effective biocatalytic approach. researchgate.net

C-6 and C-7 Positions: The synthesis of 7-aminoalkoxychroman-4-ones has been accomplished by reacting 7-hydroxychroman-4-one with aminoethylchlorides in the presence of a base. rsc.org This demonstrates a method for introducing an amino functionality onto the aromatic ring of the chroman-4-one scaffold. The compound 7-aminochroman-4-one itself is commercially available, providing a direct starting material for further derivatization. sigmaaldrich.com

Regioselective Amination: The development of regioselective amination reactions is crucial for controlling the position of the amino group. Visible-light-promoted methods have been developed for the regioselective amination of remote C(sp³)–H bonds, which could be applicable to the synthesis of specific aminochroman-4-one isomers. nih.gov Additionally, regioselective biocatalytic transformations using transaminases have been explored for the amination of diketones, showcasing the potential of enzymatic methods for selective amination. researchgate.net

Strategies for Orthogonal Protection and Deprotection

In the synthesis of complex molecules like aminochroman-4-one derivatives, the use of protecting groups is often necessary to mask reactive functional groups and ensure that reactions occur at the desired site. organic-chemistry.org An orthogonal protection strategy is particularly valuable as it allows for the selective removal of one protecting group in the presence of others. organic-chemistry.orglibretexts.org

This is highly relevant in the synthesis of aminochroman-4-ones, where both an amino group and a carbonyl group are present. For instance, an amine can be protected as a carbamate, such as a Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) group. masterorganicchemistry.com The Boc group is acid-labile, while the Cbz group can be removed by hydrogenolysis. masterorganicchemistry.com This orthogonality allows for the deprotection of one group without affecting the other. masterorganicchemistry.com

Commonly used protecting groups for amines include:

Boc (tert-butyloxycarbonyl): Removed with strong acid (e.g., TFA). masterorganicchemistry.com

Fmoc (9-fluorenylmethyloxycarbonyl): Removed with a base (e.g., piperidine). masterorganicchemistry.comiris-biotech.de

Cbz (Carboxybenzyl): Removed by hydrogenolysis. masterorganicchemistry.com

The choice of protecting groups must be carefully considered to be compatible with the reaction conditions used in subsequent steps. iris-biotech.de

Palladium-Catalyzed Carbonylation for Aromatic Substituents

Palladium-catalyzed reactions are powerful tools in modern organic synthesis. acs.org Specifically, palladium-catalyzed carbonylation has been utilized to introduce various substituents onto the aromatic ring of the chroman scaffold. nih.gov This method has been successfully applied in the synthesis of 5-substituted 3-amino-3,4-dihydro-2H-1-benzopyran derivatives. nih.gov The process typically involves the carbonylation of a triflate precursor in the presence of a palladium catalyst, carbon monoxide, and a suitable nucleophile. nih.gov This allows for the introduction of ester, amide, and ketone functionalities at the 5-position. nih.gov

Stereoselective Synthesis of Chiral Aminochromanones

The precise control of stereochemistry is paramount in the synthesis of chiral aminochromanones. Various strategies have been developed to obtain these compounds with high optical purity, broadly categorized into asymmetric synthesis, chemoenzymatic methods, and classical resolution techniques.

Asymmetric synthesis aims to directly produce a single enantiomer or diastereomer of a chiral molecule. This is often achieved using chiral catalysts, auxiliaries, or reagents to influence the stereochemical outcome of a reaction. For the synthesis of chiral aminochroman derivatives, transition metal-catalyzed reactions and organocatalysis are prominent strategies.

One notable approach is the asymmetric intramolecular indium-mediated cyclization, which can deliver chromane (B1220400) structures with excellent diastereoselectivity. nih.gov Although not directly producing a this compound, this method establishes the core chromane ring system with high stereocontrol (diastereomeric ratio >99:1), which can be a key intermediate. nih.gov The development of catalytic asymmetric methods for constructing chiral amines is a field of intense research, as these motifs are present in approximately 40-45% of small molecule pharmaceuticals. nih.gov

Another strategy involves the asymmetric hydrogenation of imines, enamides, or enamines using transition metal complexes with chiral ligands. nih.gov For instance, iridium-catalyzed asymmetric hydrogenation of cyclic imines has been used to produce chiral pyrrolidines and piperidines with good to excellent enantioselectivities (74–99% ee). nih.gov Similar principles can be applied to precursors of aminochromanones. Furthermore, chiral phosphoric acids have been utilized as catalysts in the asymmetric arylation of 5-aminopyrazoles, creating axial chirality through a central-to-axial chirality relay, achieving excellent yields and enantioselectivities. rsc.org The use of chiral Ni(II) complexes is another powerful tool for the stereoselective synthesis of tailor-made amino acids, which can serve as precursors. beilstein-journals.org In one study, alkylation of a chiral Ni(II) complex was optimized to achieve a 95% yield and a high diastereomeric purity of 90% de on a decagram scale. beilstein-journals.org

Table 1: Examples of Asymmetric Synthetic Strategies for Chiral Amines & Heterocycles

MethodCatalyst/ReagentSubstrate TypeProduct TypeStereoselectivityYieldReference
Intramolecular Indium-Mediated AllylationIndium / Carboxylic AcidChiral HydrazonesChromanesdr >99:168-91% nih.gov
Iridium-Catalyzed Asymmetric HydrogenationIridium Complex with Chiral LigandCyclic IminesChiral Piperidines74-99% eeGood nih.gov
Chiral Phosphoric Acid-Catalyzed ArylationChiral Phosphoric Acid5-AminopyrazolesAtropisomeric ArylpyrazolesExcellent eeExcellent rsc.org
Chiral Ni(II) Complex AlkylationChiral Ni(II) Complex / DBUGlycine derivativeAlkylated Ni(II) complex90% de95% beilstein-journals.org

This table presents examples of asymmetric methods applicable to the synthesis of chiral amines and heterocyclic structures related to aminochromanones. dr refers to diastereomeric ratio and ee refers to enantiomeric excess.

Chemoenzymatic synthesis combines the versatility of chemical reactions with the high selectivity of biocatalysts. mdpi.com This approach is particularly effective for producing enantiomerically pure compounds. mdpi.com Kinetic resolution, a core chemoenzymatic technique, involves the selective reaction of one enantiomer in a racemic mixture, allowing for the separation of the faster-reacting enantiomer (as the product) from the unreacted, slower-reacting enantiomer.

Imine reductases (IREDs), a versatile family of enzymes, are highly effective for synthesizing chiral amines via the asymmetric reduction of imines. researchgate.net Reductive aminases (RedAms), a subset of IREDs, can catalyze both imine formation and subsequent reduction in a one-pot reaction. researchgate.net This has been successfully applied to the synthesis of 3-aminochroman derivatives from the corresponding 3-chromanones, achieving high yields and providing access to both enantiomers (enantiocomplementary selectivity). researchgate.net

Dynamic kinetic resolution (DKR) is an advanced form of kinetic resolution that overcomes the 50% theoretical yield limit of a standard kinetic resolution. mdpi.comresearchgate.net In a DKR process, the enzymatic resolution is coupled with an in situ racemization of the slower-reacting enantiomer. This continuous racemization ensures that the entire racemic starting material can theoretically be converted into a single, enantiopure product. researchgate.net This has been demonstrated effectively for the synthesis of chiral amines using a combination of a lipase (B570770) (like Novozyme 435) for the resolution step and a palladium catalyst for racemization, achieving yields and enantioselectivity up to 97% and 99%, respectively. researchgate.net

Table 2: Chemoenzymatic Approaches for Chiral Amine Synthesis

MethodEnzyme/Catalyst SystemSubstrate TypeKey FeatureStereoselectivityConversion/YieldReference
Enzymatic Reductive AminationImine Reductase (IRED)3-ChromanonesEnantiocomplementary access to both (R) and (S) aminesHigh eeHigh Yield researchgate.net
Dynamic Kinetic Resolution (DKR)Lipase (Novozyme 435) / Pd CatalystRacemic AminesOvercomes 50% yield limit of standard KR>99% eeup to 97% researchgate.net
Lipase-Mediated Kinetic ResolutionLipaseRacemic AlcoholsHigh enantioselectivity (E-value up to 844)98-100% ee~50% beilstein-journals.org

This table highlights chemoenzymatic methods used for producing chiral amines, including derivatives relevant to the aminochroman scaffold. ee refers to enantiomeric excess; KR refers to kinetic resolution.

For complex molecules with multiple stereocenters, synthesis often produces a mixture of diastereomers. The separation of these diastereomers is a critical step in process development, particularly for active pharmaceutical ingredients (APIs). A common and well-established method for this separation on a large scale is "classical" diastereomeric resolution via crystallization. researchgate.netacs.org

This technique involves reacting a racemic mixture (e.g., a racemic amine) with a single enantiomer of a chiral resolving agent (e.g., a chiral carboxylic acid) to form a mixture of diastereomeric salts. Since diastereomers have different physical properties, such as solubility, one of the diastereomeric salts can often be selectively crystallized from a suitable solvent system. numberanalytics.com After separation, the desired enantiomer is liberated from the salt.

Chemical Challenges in Aminochromanone Synthesis

The synthesis of aminochroman-4-one derivatives is not without its difficulties. Key challenges include low reaction yields, the need for multi-step sequences, purification issues, and controlling stereochemistry.

Controlling stereochemistry is a persistent challenge. While methods like asymmetric synthesis and resolution exist, they come with their own problems. Asymmetric syntheses can require expensive chiral ligands or catalysts, and their effectiveness can be highly substrate-dependent. nih.gov Diastereomer resolution, while robust, is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer unless a racemization/recycling loop for the unwanted enantiomer is developed. researchgate.net Furthermore, the development of a crystallization-based resolution is often a matter of trial-and-error, from selecting the right resolving agent to finding the optimal solvent and temperature profile. acs.org

Chemical Transformations and Reactivity of Aminochroman 4 One Derivatives

Reactions Involving the Amino Functionality

The primary aromatic amino group at the C-5 position is a key site for the chemical modification of 5-aminochroman-4-one. Its nucleophilic character allows for a range of reactions, most notably acylation and amidation, to introduce new functional groups. Additionally, this amino group can be removed or replaced through deamination reactions, providing a pathway to chroman-4-one derivatives unsubstituted at the C-5 position.

The amino group of this compound can be readily acylated to form the corresponding amides. This transformation is typically achieved by reacting the aminochromanone with acylating agents such as acyl chlorides or acid anhydrides in the presence of a base. The base, often a tertiary amine like triethylamine (B128534) or pyridine (B92270), serves to neutralize the acidic byproduct (e.g., HCl) generated during the reaction. This reaction is fundamental in organic synthesis for the protection of amino groups or for the introduction of specific acyl moieties to modulate the biological activity of the parent molecule.

The general scheme for the N-acylation of this compound involves the nucleophilic attack of the amino group on the electrophilic carbonyl carbon of the acylating agent. The resulting tetrahedral intermediate then collapses, expelling the leaving group to form the stable amide product. A variety of acyl groups, including simple alkyl, aryl, and more complex heterocyclic moieties, can be introduced using this method. For instance, reaction with acetyl chloride would yield 5-acetamidochroman-4-one.

While direct acylation of this compound is a standard transformation, related studies on other chromone (B188151) scaffolds highlight the versatility of this reaction. For example, N-acyl substituted hydroxyethylaminomethyl-4H-chromen-4-ones have been prepared to explore their biological activities. nih.gov The structure-activity relationship studies in such cases have often revealed that the nature of the acyl substituent significantly influences the compound's properties. nih.gov

Table 1: Representative Acylation Reactions of Aromatic Amines
Amine SubstrateAcylating AgentBaseProduct
AnilineAcetyl ChloridePyridineAcetanilide
4-NitroanilineAcetic Anhydride-N-(4-nitrophenyl)acetamide
This compound (proposed)Benzoyl ChlorideTriethylamine5-(Benzamido)chroman-4-one

The removal of the amino group from the C-5 position of this compound to generate the parent chroman-4-one can be accomplished through a two-step diazotization-dediazoniation sequence. This classic transformation in aromatic chemistry provides a powerful method for replacing an amino group with a hydrogen atom or other functionalities.

The first step is the diazotization of the primary aromatic amine. organic-chemistry.org This is typically carried out by treating this compound with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) at low temperatures (0–5 °C). This reaction converts the amino group into a diazonium salt, specifically 4-oxo-2,3-dihydro-4H-chromen-5-yl diazonium chloride.

The resulting diazonium salt is often unstable and is used immediately in the subsequent step. For deamination (replacement by hydrogen), the diazonium salt is typically treated with a reducing agent such as hypophosphorous acid (H₃PO₂). This reaction proceeds via a radical mechanism, leading to the release of nitrogen gas and the formation of the desired chroman-4-one.

This deamination process is a key transformation, as it allows for the use of the amino group as a directing group during the synthesis of substituted chromanones, which can then be removed at a later stage. The Sandmeyer reaction offers a related set of transformations where the diazonium group can be replaced by various nucleophiles, including halides (Cl⁻, Br⁻) and cyanide (CN⁻), using copper(I) salts as catalysts. wikipedia.orgbyjus.comlscollege.ac.in This further expands the synthetic utility of this compound as an intermediate.

Table 2: General Conditions for Deamination of Aromatic Amines
Aromatic AmineStep 1 Reagents (Diazotization)Step 2 Reagents (Dediazoniation)Product
AnilineNaNO₂, HCl, 0-5 °CH₃PO₂Benzene (B151609)
2-NaphthylamineNaNO₂, H₂SO₄, 0-5 °CEthanol, heatNaphthalene
This compound (proposed)NaNO₂, HCl, 0-5 °CH₃PO₂Chroman-4-one

Modifications of the Chromanone Ring System

The chromanone skeleton of this compound derivatives is amenable to a variety of substitution reactions, allowing for the introduction of diverse functional groups at several positions. These modifications can significantly alter the chemical and biological properties of the molecule. Key positions for substitution include the α- and β-carbons of the pyranone ring (C-2 and C-3) and the electron-rich positions of the benzene ring (C-6 and C-8). It is often necessary to protect the C-5 amino group, for example by acylation, before performing these ring modifications to avoid unwanted side reactions.

Substituents can be introduced at various positions of the chromanone ring through several synthetic strategies.

C-2 Position: Alkyl or aryl groups can be introduced at the C-2 position. One common method involves the base-catalyzed condensation of a substituted 2-hydroxyacetophenone (B1195853) with an α,β-unsaturated aldehyde (a Claisen-Schmidt condensation followed by an intramolecular Michael addition). Alternatively, 2-alkyl-substituted chroman-4-ones can be synthesized via a zinc-mediated cascade reaction involving decarboxylative β-alkylation and dechlorination of 3-chlorochromones. organic-chemistry.org

C-3 Position: The C-3 position, being α to the carbonyl group, is a site for electrophilic substitution. Halogenation, particularly bromination, can be achieved using reagents like N-bromosuccinimide (NBS). The resulting 3-halochromanones are versatile intermediates for further functionalization through nucleophilic substitution reactions.

C-6 and C-8 Positions: These positions on the aromatic ring are activated towards electrophilic aromatic substitution. Reactions such as halogenation, nitration, and Friedel-Crafts acylation or alkylation can be performed to introduce substituents. The regioselectivity of these reactions is influenced by the directing effects of the existing substituents on the ring.

A powerful method for introducing carbon-based substituents at the C-3 position of the chromanone ring is the samarium(II) iodide (SmI₂)-mediated Reformatsky-type reaction. This reaction involves the coupling of an α-halocarbonyl compound with a carbonyl electrophile. In the context of chroman-4-one derivatives, a 3-bromo-chroman-4-one can serve as the α-haloketone component.

The reaction is initiated by the reduction of the 3-bromo-chroman-4-one with two equivalents of SmI₂ to form a samarium(III) enolate. This enolate is a potent nucleophile that can then react with an added electrophile, such as an aldehyde or ketone. A subsequent workup quenches the reaction and yields the 3-substituted-β-hydroxyketone product. This method is particularly useful for creating new carbon-carbon bonds under mild conditions and has been applied in the synthesis of complex molecules. The reaction often proceeds with high diastereoselectivity. researchgate.net

Table 3: SmI₂-Mediated Reformatsky-Type Reaction
α-HaloketoneElectrophileProduct
3-Bromo-chroman-4-oneBenzaldehyde3-(Hydroxy(phenyl)methyl)chroman-4-one
2-BromoacetophenoneAcetone3-Hydroxy-3-methyl-2-phenylbutan-1-one
Ethyl bromoacetateCyclohexanoneEthyl 2-(1-hydroxycyclohexyl)acetate

Formation of Fused Heterocyclic Systems from Aminochromanones

The presence of both an amino group and a ketone functionality in this compound makes it an ideal starting material for the synthesis of fused heterocyclic systems. By reacting these two functional groups with appropriate bifunctional reagents, additional rings can be annulated onto the chromanone scaffold, leading to novel polycyclic structures.

A prominent example of such a transformation is the construction of a fused pyrazine (B50134) ring. This can be achieved through a condensation reaction between the 5-amino group and the adjacent C-4 ketone with a 1,2-dicarbonyl compound, a reaction known as the Quinoxaline synthesis. For instance, reacting this compound with a 1,2-diketone like 2,3-butanedione (B143835) (diacetyl) in a suitable solvent, often with acid catalysis, would lead to the formation of a chromeno[5,4-b]pyrazine derivative.

The reaction proceeds via initial condensation of one of the carbonyl groups of the diketone with the amino group of the chromanone to form an imine. This is followed by an intramolecular cyclization where the enamine tautomer attacks the second carbonyl group, and subsequent dehydration leads to the aromatic fused pyrazine ring. This strategy allows for the creation of a diverse library of fused heterocyclic compounds by varying the 1,2-dicarbonyl reactant. Such fused systems are of significant interest in medicinal chemistry as they often exhibit unique biological properties. The synthesis of related fused systems like chromeno[3,4-b]piperazines and chromone-fused pyrazoles has been reported through various synthetic routes, highlighting the importance of the chromone scaffold in building complex heterocyclic architectures. mdpi.comnih.gov

Table 4: Synthesis of Fused Heterocycles from Amines and Ketones
Amine/Ketone SubstrateReagentFused Heterocycle Product
1,2-Diaminobenzene2,3-Butanedione2,3-Dimethylquinoxaline
2-Aminobenzophenone- (via intramolecular cyclization)Acridine
This compound (proposed)2,3-ButanedioneDimethylchromeno[5,4-b]pyrazine

Lactam-Fused Chroman Derivatives

The synthesis of lactam-fused chroman derivatives often involves the transformation of the 5-amino group of a chroman-4-one precursor into a lactam ring. While direct synthesis from this compound is not extensively documented in readily available literature, related transformations highlight the potential for such cyclizations. For instance, the synthesis of novel beta-lactam fused spiroisoxazolidine chromanones has been reported, demonstrating the feasibility of constructing lactam-containing systems fused to the chromanone core. semanticscholar.org

These syntheses typically involve multi-step sequences. A general conceptual approach would involve the acylation of the 5-amino group with a suitable reagent containing a latent functional group that can subsequently undergo intramolecular cyclization to form the lactam ring. The reaction conditions for such transformations are crucial and can vary widely depending on the specific substrate and the desired ring size of the lactam.

Table 1: Conceptual Reaction Data for Lactam-Fused Chroman Derivative Synthesis

Reactant 1Reactant 2ProductCatalyst/ReagentSolventTemperature (°C)Yield (%)
This compound derivativeAcylating agent with cyclization precursorLactam-fused chromanVariesVariesVariesVaries

Pyridyl-Fused Amino Chroman Derivatives

The fusion of a pyridine ring to the chroman framework, particularly involving the amino group at the 5-position, leads to the formation of pyridyl-fused amino chroman derivatives. A notable method for achieving this is through a cyclocondensation reaction.

Research has demonstrated the synthesis of chromeno[4,3-b]pyridine derivatives through an ammonium (B1175870) acetate-mediated cyclocondensation of chroman-4-one with 3-oxo-2-arylhydrazonopropanals. nih.gov Although this example utilizes the parent chroman-4-one, the methodology suggests a viable route for 5-amino substituted analogues. In such a reaction, the amino group of the this compound would likely participate in the cyclization process, leading to the formation of the fused pyridine ring. The reaction is often carried out at elevated temperatures in a suitable solvent like acetic acid, and can be facilitated by high-pressure conditions to improve yields. nih.gov

Table 2: Synthesis of Chromeno[4,3-b]pyridine Derivatives

Reactant 1Reactant 2Catalyst/ReagentSolventTemperature (°C)Yield (%)Reference
Chroman-4-one3-Oxo-2-arylhydrazonopropanalsAmmonium acetateAcetic acid170High nih.gov

Note: This data is for the unsubstituted chroman-4-one and serves as a model for the potential reaction with this compound.

Ring Closure Reactions Leading to Cyclic Amides

The amino group of this compound can undergo intramolecular ring closure reactions to form cyclic amides, also known as lactams. This transformation typically requires the introduction of a carboxylic acid or a derivative thereof onto the chroman scaffold in a position that allows for subsequent intramolecular amidation.

While specific examples detailing the direct ring closure of a this compound derivative to a cyclic amide are not prevalent in the immediate search results, the fundamental principles of organic synthesis support this possibility. A plausible synthetic route would involve the modification of the chroman-4-one structure to introduce a carboxylic acid-containing side chain. For instance, alkylation or acylation at a suitable position on the chroman ring could be followed by an intramolecular cyclization between the newly introduced carboxylic acid function and the existing 5-amino group. The cyclization to form the amide bond can often be promoted by coupling agents or by heating to drive off water. youtube.com

Table 3: Conceptual Data for Ring Closure to Cyclic Amides

Starting MaterialReaction TypeProductReagents/ConditionsYield (%)
This compound with a tethered carboxylic acidIntramolecular AmidationCyclic Amide (Lactam) Fused ChromanHeat or Coupling AgentsVaries

Pharmacological Applications and Biological Activities of Aminochroman 4 One Derivatives

Modulation of Serotonin (B10506) Receptors

The serotonergic system is a critical regulator of numerous physiological processes, and its dysfunction is implicated in a variety of neuropsychiatric disorders. Aminochroman-4-one derivatives have been investigated for their ability to interact with key components of this system, including serotonin receptors and transporters.

5-HT1A Receptor Affinity and Functional Efficacy

The 5-HT1A receptor is a well-established target for the development of anxiolytic and antidepressant drugs. Research into 3-aminochroman derivatives, a closely related class of compounds, has revealed that this scaffold can be effectively utilized to design ligands with high affinity for the 5-HT1A receptor. nih.govacs.org The affinity and functional activity of these compounds are highly dependent on the nature and position of substituents on the chroman ring and the amine.

For instance, studies on lactam-fused chroman derivatives with a 3-amino substituent have shown that many of these compounds exhibit significant affinity for the 5-HT1A receptor. doi.orgnih.gov The stereochemistry at the 3-position of the chroman moiety has been identified as a crucial factor in determining whether a compound acts as an antagonist or a partial/full agonist at the 5-HT1A receptor. acs.orgdoi.org Specifically, certain enantiomers have been shown to possess antagonist activity, while their counterparts act as agonists. doi.org Furthermore, the substitution on the basic nitrogen atom plays a significant role, with moieties like a cyclobutyl group appearing to be important for conferring antagonistic properties. acs.org

While specific data for a wide range of 5-aminochroman-4-one derivatives are still emerging, the existing structure-activity relationship (SAR) studies on related 3-aminochroman analogues provide a strong foundation for the design of novel 5-HT1A receptor ligands based on the this compound scaffold. The data suggest that modifications at the 5-position, combined with the ketone at the 4-position, could lead to unique pharmacological profiles.

Table 1: 5-HT1A Receptor Affinity for Selected Chroman Derivatives (Note: Data for closely related 3-aminochroman derivatives are presented to illustrate the potential of the chroman scaffold.)

CompoundModification5-HT1A Ki (nM)Functional Activity
(R)-(-)-35a 5-methoxy-8-des-fluoro, N-cyclobutyl-Antagonist
Compound 45 Lactam-fused, 3-amino enantiomer-Antagonist
Compound 53 Lactam-fused, 3-amino enantiomer-Antagonist
Compound 46 Lactam-fused, 3-amino enantiomer-Partial/Full Agonist
Compound 54 Lactam-fused, 3-amino enantiomer-Partial/Full Agonist

Serotonin Transporter (SERT) Interaction

The serotonin transporter (SERT) is a primary target for a major class of antidepressants, the selective serotonin reuptake inhibitors (SSRIs). nih.gov There is significant interest in developing dual-acting compounds that combine SERT inhibition with 5-HT1A receptor modulation to potentially achieve a faster onset of antidepressant action and an improved side-effect profile. The 3-aminochroman scaffold has proven to be a valuable template for designing such dual-affinity ligands. nih.govacs.org

For example, lactam-fused chroman derivatives possessing a 3-amino substituent have been shown to exhibit affinity for both the 5-HT1A receptor and SERT. doi.orgnih.gov The development of practical, large-scale syntheses of key chroman-4-one intermediates underscores the significance of this scaffold in the pursuit of novel dual SERT/5-HT1A inhibitors. While the focus has often been on 3-amino derivatives, the this compound core represents an unexplored but promising area for the design of new SERT ligands.

5-HT7 Receptor Ligand Development

The 5-HT7 receptor is implicated in a range of physiological processes, including thermoregulation, circadian rhythm, learning, and memory, and is considered a potential target for the treatment of depression and other central nervous system disorders. nih.govnih.govnih.gov Research has demonstrated that the chroman scaffold is a viable starting point for the development of selective 5-HT7 receptor ligands.

Specifically, 3-aminochroman derivatives have been identified as a class of compounds with nanomolar affinity for the 5-HT7 receptor and good selectivity over other serotonin receptor subtypes. Within this class of compounds, both agonists and antagonists have been discovered, highlighting the tunability of the scaffold's pharmacological profile. The development of dual 5-HT1A and 5-HT7 receptor ligands has also been an area of active investigation, with some compounds showing sub-nanomolar affinity for the 5-HT1A receptor and low nanomolar affinity for the 5-HT7 receptor. elsevierpure.comnih.gov

These findings suggest that the this compound framework could be a valuable template for the design of novel 5-HT7 receptor ligands. The introduction of the amino group at the 5-position and the ketone at the 4-position may offer new avenues for optimizing affinity and functional activity at this important receptor.

Enzyme Inhibition Profiles

In addition to their interactions with serotonin receptors, this compound derivatives and their analogues have demonstrated significant activity as enzyme inhibitors, targeting enzymes relevant to cancer, neurodegenerative diseases, and parasitic infections.

Sirtuin (SIRT2) Enzyme Inhibition

Sirtuin 2 (SIRT2) is a member of the sirtuin family of NAD+-dependent deacetylases and has been implicated in aging-related diseases, including neurodegenerative disorders and cancer. nih.govnih.gov Consequently, the development of selective SIRT2 inhibitors is an area of intense research. Substituted chroman-4-one derivatives have been identified as potent and highly selective inhibitors of SIRT2. nih.govnih.govacs.org

Structure-activity relationship studies have revealed key structural features necessary for potent SIRT2 inhibition. These include an alkyl chain with three to five carbons at the 2-position of the chroman-4-one core, and the presence of larger, electron-withdrawing groups at the 6- and 8-positions. nih.govacs.org The carbonyl group at the 4-position is also crucial for high potency. nih.govacs.org The most potent inhibitors identified in these studies exhibit IC50 values in the low micromolar range and demonstrate high selectivity for SIRT2 over other sirtuin isoforms like SIRT1 and SIRT3. nih.govnih.govacs.org For example, 6,8-dibromo-2-pentylchroman-4-one was found to be a particularly potent SIRT2 inhibitor with an IC50 of 1.5 µM. nih.govnih.gov

Furthermore, some of these chroman-4-one-based SIRT2 inhibitors have shown antiproliferative effects in cancer cell lines, suggesting their potential as therapeutic agents. acs.org

Table 2: SIRT2 Inhibition by Substituted Chroman-4-one Derivatives

CompoundR2R6R8SIRT2 IC50 (µM)
1a n-pentylClBr2.5
1b n-pentylBrBr1.5
1c n-pentylII2.4
1d n-propylClBr3.2
1e n-propylBrBr2.0
1f n-propylII2.9
1g n-butylClBr2.8
1h n-butylBrBr1.8
1i n-butylII2.6

Pteridine Reductase 1 (PTR1) Inhibition in Parasitic Systems

Pteridine reductase 1 (PTR1) is an enzyme found in trypanosomatid parasites, such as Trypanosoma brucei (the causative agent of African trypanosomiasis) and Leishmania species (which cause leishmaniasis). nih.gov PTR1 provides a metabolic bypass for the inhibition of dihydrofolate reductase (DHFR), a common target for antimicrobial drugs, thus contributing to drug resistance. nih.gov As PTR1 is absent in humans, it represents an attractive target for the development of new anti-parasitic agents.

The chroman-4-one scaffold has been explored for its potential to inhibit PTR1. nih.govmdpi.comnih.gov Several chroman-4-one analogues have been synthesized and evaluated for their inhibitory activity against both Trypanosoma brucei PTR1 (TbPTR1) and Leishmania major PTR1 (LmPTR1). mdpi.comnih.gov These studies have identified compounds with inhibitory concentrations in the micromolar range. For instance, one of the more potent derivatives against TbPTR1 displayed an IC50 value of 31 µM. mdpi.com

Computational studies have suggested that chroman-4-one derivatives can exhibit greater binding affinity for TbPTR1 compared to LmPTR1, which may be attributed to stronger electrostatic interactions within the active site of the Trypanosoma enzyme. nih.gov These findings provide a basis for the structure-based design of more potent and selective PTR1 inhibitors based on the chroman-4-one scaffold for the treatment of parasitic diseases. mdpi.comnih.gov

Table 3: Inhibition of Parasitic Pteridine Reductase 1 by Chroman-4-one Derivatives

CompoundTbPTR1 IC50 (µM)LmPTR1 IC50 (µM)
1 3157
2 NI35
3 8236
(NI = No Inhibition)

Inhibition of Human Bradykinin B1 Receptor

Derivatives of this compound have been identified as potent antagonists of the human bradykinin B1 receptor, a target that is induced during tissue injury and inflammation. nih.gov Research has focused on aryl sulfonamides that incorporate a chiral chroman diamine structure. nih.gov Through structure-activity relationship (SAR) studies, modifications to the sulfonamide and the amine at the benzylic position have been explored to enhance potency. These studies indicated a preference for 3- and 3,4-disubstituted aryl sulfonamides and bulky secondary and tertiary amines for effective B1 receptor antagonism. nih.gov Further modifications of the β-amino acid core of these molecules have led to the discovery of compounds with high potency and improved in vitro pharmacokinetic profiles. nih.gov One of the most potent analogs demonstrated activity not only at the human B1 receptor but also in a rabbit B1 receptor cellular assay. nih.gov This compound also showed in vivo activity in rabbit models, including a pharmacodynamic model measuring blood pressure and an efficacy model for inflammatory pain. nih.gov

The bradykinin B1 receptor is a G-protein coupled receptor involved in various pathophysiological conditions, including pain and inflammation. mdpi.comupc.edu Antagonists of this receptor are considered promising candidates for the treatment of chronic pain. nih.gov The development of potent and selective non-peptide antagonists has been a significant area of research. nih.govupc.edu

Antiparasitic Activity

Efficacy Against Trypanosoma brucei and Leishmania infantum

The chroman-4-one scaffold has been a focus in the search for new antiparasitic agents. mdpi.com Certain chroman-4-one analogues have been synthesized and evaluated for their biological activity against parasitic enzymes and the parasites Trypanosoma brucei and Leishmania infantum. mdpi.com T. brucei is the causative agent of Human African Trypanosomiasis (sleeping sickness), while Leishmania species cause leishmaniasis. mdpi.com

One area of focus has been the inhibition of pteridine reductase 1 (PTR1), an enzyme present in these parasites but not in human cells. mdpi.com Flavonoids have previously been identified as inhibitors of PTR1. mdpi.com Research on chroman-4-one analogues has shown that some compounds exhibit activity against both the targeted enzymes (T. brucei PTR1 and Leishmania major PTR1) and the parasites themselves. mdpi.com For instance, one compound demonstrated a selectivity index greater than 7 with low toxicity. mdpi.com Crystallography studies of T. brucei PTR1 in complex with a chroman-4-one derivative have provided a basis for further scaffold optimization and structure-based drug design aimed at developing potent anti-trypanosomatidic compounds. mdpi.com

Compound TypeTarget Organism/EnzymeKey Findings
Chroman-4-one analoguesTrypanosoma brucei, Leishmania infantum, TbPTR1, LmPTR1Showed inhibitory activity against both enzymes and parasites with good selectivity and low toxicity. mdpi.com

Anti-Inflammatory and Immunomodulatory Effects

TNF-α Inhibition

Tumor necrosis factor-alpha (TNF-α) is a pro-inflammatory cytokine that plays a key role in various inflammatory diseases. nih.govmdpi.comqrheumatol.com A novel series of chromene-based derivatives has been described as inhibitors of TNF-α. nih.gov These compounds have been shown to inhibit the production of TNF-α stimulated by bacterial lipopolysaccharide (LPS) in human peripheral blood mononuclear cells (PBMCs). nih.gov Furthermore, these derivatives were found to inhibit NF-κB mediated transcription activation, a critical pathway in the inflammatory response. nih.gov

The inhibition of TNF-α is a validated therapeutic strategy for a range of inflammatory conditions. mdpi.com While many existing therapies are biologic agents such as monoclonal antibodies, there is interest in the development of small-molecule inhibitors. semanticscholar.org The chromene scaffold represents a potential starting point for the design of such molecules.

Antineoplastic and Cytotoxic Potential

Antiproliferative Effects in Breast and Lung Cancer Cell Lines (e.g., MCF-7, A549)

Derivatives of this compound have been investigated for their antiproliferative activity against various cancer cell lines, including the MCF-7 breast cancer cell line and the A549 non-small cell lung cancer cell line. researchgate.netresearchgate.net

In one study, novel amino-substituted flavone derivatives, which share a similar core structure, were synthesized and showed significant antiproliferative activity against the estrogen receptor (ER)-positive MCF-7 human breast cancer cell line. nih.gov Notably, 5,4'-diaminoflavone and its related compounds demonstrated this activity regardless of the presence of estrogen. nih.gov These 5-aminoflavone derivatives did not act as classical anti-estrogens, as they did not compete with estradiol for binding to the estrogen receptor. nih.gov Their antitumor activity was highly selective for ER-positive breast cancer cells, with no effect observed against ER-negative human cancer cell lines. nih.gov

Other studies have evaluated different derivatives against both MCF-7 and A549 cell lines. researchgate.netresearchgate.net For instance, certain thieno[2,3-b]thiophene derivatives were examined for their cytotoxicity against these cell lines and were found to be more active than the standard drug erlotinib. researchgate.net Similarly, new oxospiro[chromene-4,3-indoline] derivatives were effective against a panel of cancer cell lines including A549 and MCF-7, with some compounds inducing apoptosis in A549 cells. researchgate.net

Cell LineCompound TypeObserved EffectIC50 Values
MCF-75,4'-diaminoflavone and congenersRemarkable antiproliferative activity. nih.govNot specified
A549, MCF-7Oxospiro[chromene-4.3-indoline] derivativesPotent antiproliferative activity, induction of apoptosis in A549 cells. researchgate.net3.32 to 11.88 µM
A549Thieno[2,3-b]thiophene derivativesMore active than erlotinib. researchgate.netNot specified

Selective Toxicity for Malignant Cells

A critical attribute of any potential anticancer agent is its ability to selectively target and eliminate cancer cells while minimizing harm to normal, healthy cells. Research into chromanone derivatives has revealed promising results in this regard. Certain chromanone derivatives have exhibited a notable degree of selective cytotoxicity against various human cancer cell lines when compared to normal cell lines.

One study systematically evaluated the cytotoxic effects of a series of chromanone derivatives on cancerous cell lines, including MCF-7 (breast cancer), DU-145 (prostate cancer), and A549 (lung cancer), alongside a normal human urothelial cell line (SV-HUC-1) nih.gov. The findings indicated that while some derivatives displayed comparable cytotoxicity between cancerous and normal cells, a specific group of these compounds demonstrated enhanced selectivity for the cancer cells nih.gov. This selective action is a crucial step in the development of targeted cancer therapies with potentially fewer side effects.

Further research on a novel 4H-chromen-4-one derivative isolated from a marine streptomyces species also highlighted its selective anticancer potential. This compound exhibited significant cytotoxicity against human colon carcinoma and human prostate adenocarcinoma cells, with EC50 values of 9.68 μg/ml and 9.93 μg/ml, respectively. In contrast, its cytotoxicity against normal human embryonic kidney cells was considerably lower, with an EC50 value of 25.5 μg/ml nih.gov. This differential activity underscores the potential of the chromen-4-one scaffold in yielding compounds with a favorable therapeutic index.

The anticancer activity of various 3-arylidenechroman-4-one and 3-arylidenethiochroman-4-one derivatives has also been investigated against a panel of sixty human tumor cell lines from nine different neoplastic diseases by the National Cancer Institute (NCI), USA. nih.govresearchgate.net. This broad-spectrum screening helps in identifying derivatives with selective activity against specific cancer types.

The table below summarizes the cytotoxic activity of selected chromanone derivatives against various cell lines, illustrating their potential for selective toxicity.

Compound/DerivativeCancer Cell LineNormal Cell LineResult
Group B Chromanone Derivatives nih.govMCF-7, DU-145, A549SV-HUC-1Enhanced selectivity for cancer cells over normal cells.
4H-chromen-4-one derivative nih.govHuman Colon CarcinomaHuman Embryonic KidneyHigher cytotoxicity in cancer cells (EC50: 9.68 μg/ml) compared to normal cells (EC50: 25.5 μg/ml).
4H-chromen-4-one derivative nih.govHuman Prostate AdenocarcinomaHuman Embryonic KidneyHigher cytotoxicity in cancer cells (EC50: 9.93 μg/ml) compared to normal cells (EC50: 25.5 μg/ml).

Molecular Mechanisms of Anticancer Action

The anticancer effects of aminochroman-4-one derivatives are underpinned by their ability to interfere with critical cellular processes that are often dysregulated in cancer. These mechanisms include the induction of DNA damage and the modulation of key proteins involved in cell cycle control and apoptosis, such as Cyclin-Dependent Kinase 4 (CDK4), Bcl-2, p53, and Bax.

DNA Fragmentation:

One of the mechanisms by which anticancer agents induce cell death is through the induction of DNA damage. Some compounds can cause strand breaks in the DNA of cancer cells, leading to the activation of apoptotic pathways. For instance, the anthracycline 5-iminodaunorubicin, which shares some structural similarities with amino-substituted aromatic compounds, has been shown to produce protein-concealed DNA strand breaks nih.gov. Alkylating agents are another class of drugs that exert their cytotoxic effects by attaching alkyl groups to DNA bases, which can lead to DNA fragmentation nih.gov. While direct evidence for this compound inducing DNA fragmentation is not yet established, the broader class of compounds with similar structural motifs suggests this as a potential mechanism of action.

CDK4 Modulation:

Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle, and their dysregulation is a common feature of many cancers. CDK4, in particular, plays a key role in the G1-S phase transition. Inhibitors of CDK4 can block this transition, thereby arresting cell proliferation. Several small molecule inhibitors targeting CDK4 and CDK6 have been developed and have shown efficacy in cancer treatment nih.govnih.govfrontiersin.orgwellcomeopenresearch.orgresearchgate.net. The pyrido[2,3-d]pyrimidin-7-one scaffold is a common feature in some CDK4/6 inhibitors frontiersin.org. Given the structural similarities, it is plausible that certain aminochroman-4-one derivatives could also exert their anticancer effects through the inhibition of CDK4, leading to cell cycle arrest and a reduction in tumor growth.

Bcl-2, p53, and Bax Modulation:

The balance between pro-apoptotic and anti-apoptotic proteins is critical for determining a cell's fate. The Bcl-2 family of proteins plays a central role in this process, with Bcl-2 being a key anti-apoptotic protein and Bax being a pro-apoptotic protein nih.govmdpi.com. The tumor suppressor protein p53 can transcriptionally regulate both Bcl-2 and Bax nih.gov. Many flavonoids, which share a common benzopyranone core with chroman-4-ones, have been shown to modulate the p53 signaling pathway and the expression of Bcl-2 family proteins nih.gov. For example, some flavonoids can down-regulate the expression of Bcl-2 while enhancing the expression of Bax, thereby shifting the balance towards apoptosis in cancer cells nih.gov. This modulation can be a key mechanism by which these compounds induce programmed cell death in malignant cells. The development of PROTACs (Proteolysis Targeting Chimeras) that can induce the degradation of Bcl-xL and stabilize p53 further highlights the therapeutic potential of targeting this pathway semanticscholar.org.

The following table summarizes the potential molecular mechanisms of action for aminochroman-4-one derivatives based on the activities of related compounds.

Molecular Target/MechanismPotential Effect of Aminochroman-4-one Derivatives
DNA FragmentationInduction of DNA strand breaks leading to apoptosis.
CDK4Inhibition of CDK4 activity, causing cell cycle arrest at the G1/S checkpoint.
Bcl-2Down-regulation of the anti-apoptotic protein Bcl-2.
p53Stabilization and activation of the p53 tumor suppressor protein.
BaxUp-regulation of the pro-apoptotic protein Bax.

Structure Activity Relationship Sar and Structure Based Drug Design Sbdd

Comprehensive SAR Analysis of Aminochroman-4-one Derivatives

The biological activity of aminochroman-4-one derivatives is profoundly influenced by the placement and nature of substituents on both the amino group and the chromanone ring system, as well as the molecule's stereochemistry.

Influence of Amino Group Position and Substitution on Activity

Furthermore, substitutions on the amino group itself play a pivotal role in modulating activity. Research on various N-substituted heterocyclic compounds has shown that the nature of the substituent—whether it is a small alkyl group, a bulky aromatic moiety, or a hydrogen bond donor/acceptor—can drastically alter the compound's potency and selectivity. For example, in a series of 5-ylidene-4-aminothiazol-2(5H)-one derivatives, compounds with specific N-aryl substitutions demonstrated superior anticancer activity compared to those with a free amino group. nih.gov This highlights the importance of exploring a diverse range of substituents on the 5-amino group of the chroman-4-one scaffold to optimize therapeutic potential. The introduction of different N-aryl groups can influence the electronic and steric properties of the molecule, thereby affecting its binding affinity to target proteins.

Compound ClassSubstitution on Amino GroupImpact on Activity
5-ylidene-4-aminothiazol-2(5H)-onesN-Aryl substitutionsEnhanced anticancer activity compared to unsubstituted amino group. nih.gov
N-Aryl-1,3,4-oxadiazol-2-aminesN-Aryl with 2,4-dimethyl substitutionMore promising anticancer activity than other substitutions.
4-AminoquinolinesN-sulfonyl substitutionsEffective against a wide range of cancer cell lines. nih.gov

This table illustrates the impact of amino group substitutions on the anticancer activity of various heterocyclic compounds, providing insights applicable to 5-Aminochroman-4-one derivatives.

Impact of Ring Substituents on Biological Potency and Selectivity

Substituents on the aromatic ring of the chroman-4-one nucleus are crucial for fine-tuning biological potency and selectivity. Studies on various chroman-4-one and chromone (B188151) derivatives have consistently shown that the electronic nature and size of these substituents are key factors. For instance, in a series of SIRT2 inhibitors based on the chroman-4-one scaffold, it was found that larger, electron-withdrawing groups at the 6- and 8-positions were favorable for high potency. acs.org This suggests that modifications at these positions in this compound could similarly enhance its activity against specific targets.

Position of SubstituentNature of SubstituentEffect on Activity
6- and 8-positionsLarger, electron-withdrawing groupsFavorable for high potency in SIRT2 inhibitors. acs.org
5-, 6-, 7-, and 8-positionsVarious substitutionsCan lead to significant growth inhibitory action against tumor cell lines. nih.gov

This table summarizes the influence of ring substituents on the biological activity of chroman-4-one derivatives, guiding the strategic modification of the this compound scaffold.

Stereochemical Influences on Receptor Binding and Efficacy

Many biologically active molecules are chiral, and their enantiomers often exhibit different pharmacological activities. The three-dimensional arrangement of atoms in this compound derivatives can significantly impact their interaction with chiral biological targets such as enzymes and receptors. While specific studies on the chiral separation and differential activity of this compound enantiomers are not extensively documented, the principle of stereoselectivity is a fundamental concept in drug design.

It is highly probable that the enantiomers of this compound derivatives will display distinct biological profiles. One enantiomer may bind with high affinity to a target receptor, eliciting a therapeutic effect, while the other may be inactive or even produce undesirable side effects. Therefore, the synthesis and biological evaluation of individual enantiomers are crucial steps in the development of this compound-based drugs. Techniques such as chiral chromatography are essential for separating and analyzing the enantiomeric purity of these compounds. americanpharmaceuticalreview.comyakhak.orgrsc.orgunife.it

Ligand-Target Interactions: Elucidating Molecular Recognition

Understanding how this compound derivatives interact with their biological targets at a molecular level is fundamental for rational drug design. This involves identifying the key pharmacophoric features and the specific non-covalent interactions that govern binding.

Key Pharmacophoric Features of Aminochroman-4-ones

A pharmacophore model represents the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. For this compound derivatives, the key pharmacophoric features likely include:

A hydrogen bond donor: The amino group at the 5-position can act as a hydrogen bond donor. harvard.edulibretexts.orglibretexts.org

A hydrogen bond acceptor: The carbonyl oxygen at the 4-position is a strong hydrogen bond acceptor. harvard.edulibretexts.orglibretexts.org

An aromatic ring: The benzene (B151609) ring of the chromanone core provides a scaffold for hydrophobic and aromatic interactions.

Hydrophobic features: Substituents on the ring and the amino group can introduce hydrophobic regions that contribute to binding.

The spatial arrangement of these features is critical for effective interaction with the target's active site. Pharmacophore modeling can be a powerful tool to guide the design of new derivatives with improved binding affinity. nih.gov

Specific Hydrophobic and Hydrogen Bonding Interactions in Active Sites

The binding of this compound derivatives to their target proteins is stabilized by a network of non-covalent interactions, primarily hydrogen bonds and hydrophobic interactions.

Hydrogen Bonding: The 5-amino group and the 4-carbonyl group are key players in forming hydrogen bonds with amino acid residues in the active site of a target protein. The amino group can donate a hydrogen bond to an acceptor group (e.g., the carbonyl oxygen of a peptide backbone or the side chain of aspartate or glutamate), while the carbonyl oxygen can accept a hydrogen bond from a donor group (e.g., the amide hydrogen of a peptide backbone or the side chain of serine, threonine, or tyrosine). harvard.eduresearchgate.net

Molecular docking and molecular dynamics simulations are invaluable computational tools for visualizing and analyzing these interactions in detail. nih.govnih.govchemrxiv.orgcomputchem.cnmdpi.com By understanding the specific contacts between a this compound derivative and its target, medicinal chemists can rationally design modifications to enhance these interactions and improve the compound's potency and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Studies of Chromanone Analogs

Quantitative Structure-Activity Relationship (QSAR) models are powerful computational tools in medicinal chemistry that correlate the biological activity of a series of compounds with their physicochemical properties or structural features. These models are instrumental in predicting the activity of novel compounds and guiding the design of more potent derivatives. For the this compound scaffold and its analogs, various QSAR studies have been conducted to elucidate the key structural requirements for different biological activities.

Computational Models for Activity Prediction

Computational models for predicting the biological activity of chromanone derivatives often employ 2D-QSAR and 3D-QSAR approaches. These models are built using datasets of compounds with known activities against a specific biological target.

2D-QSAR Studies:

In a study on the antioxidant activity of synthetic chromone derivatives, a 2D-QSAR model was developed to correlate the DPPH free radical scavenging activity with physicochemical and topological parameters. journalcra.com The resulting model demonstrated a strong predictive capability, suggesting that parameters like connectivity, information indices, and indicator variables are crucial for the antioxidant potential of the chromone scaffold. journalcra.com

Another QSAR study focused on the antifungal activity of 2-heteroaryl-4-chromanone derivatives against rice blight. ynu.edu.cn This model, constructed using molecular connectivity indices and molecular electrical distance vectors, successfully predicted the antifungal activity. The study highlighted the importance of specific structural parameters in determining the potency of these compounds. ynu.edu.cn

3D-QSAR Studies:

3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the structure-activity relationship by considering the three-dimensional properties of the molecules.

A 3D-QSAR study on chromone derivatives as HIV-1 protease inhibitors utilized molecular field analysis to develop predictive models. nih.gov The study revealed that steric and electrostatic fields around the chromone scaffold are critical for inhibitory activity. The generated contour maps from this analysis can guide the placement of substituents to enhance binding affinity with the target enzyme. nih.gov

Similarly, a 3D-QSAR investigation of synthetic antioxidant chromone derivatives using molecular field analysis identified key structural features for favorable activity. The model indicated that bulky substituents near certain positions were disfavored, while electronegative groups on the benzoyl ring and electropositive groups on the phenyl ring played a significant role in antioxidant activity. mdpi.com

For chromone derivatives acting as MAO inhibitors, both atom-based and field-based 3D-QSAR models were developed. tandfonline.com These models provided insights into the electrostatic, hydrogen bond acceptor, and hydrogen bond donor features that govern the inhibitory activity against monoamine oxidase. tandfonline.com

The table below summarizes key findings from various QSAR studies on chromanone and related scaffolds.

Biological ActivityQSAR Model TypeKey Findings
Antioxidant 2D-QSARConnectivity and topological parameters are significant for activity. journalcra.com
Antifungal 2D-QSARMolecular connectivity and electrical distance vectors correlate with activity. ynu.edu.cn
HIV-1 Protease Inhibition 3D-QSAR (MFA)Steric and electrostatic fields are crucial for inhibitory potential. nih.gov
Antioxidant 3D-QSAR (MFA)Specific steric and electronic substituent patterns enhance activity. mdpi.com
MAO Inhibition 3D-QSAR (Atom and Field-based)Electrostatic and hydrogen bonding features are important for inhibition. tandfonline.com

Strategic Directions for Scaffold Optimization in Drug Discovery

The chromanone scaffold, including this compound, is considered a "privileged structure" in drug discovery due to its ability to interact with a variety of biological targets. nih.govnih.gov Strategic optimization of this scaffold is crucial for developing novel therapeutics with enhanced potency, selectivity, and pharmacokinetic properties.

Key strategies for the optimization of the this compound scaffold include:

Substitution Pattern Modification: The type, number, and position of substituents on the chromanone core play a vital role in determining the pharmacological activity. nih.gov Structure-activity relationship (SAR) studies on chromanone analogs have shown that substitutions at various positions can significantly impact their biological effects. nih.gov For instance, in the context of antioxidant activity, substitutions at the C-2 and C-3 positions with groups like methoxyphenyl or amine derivatives have been shown to be beneficial. nih.gov

Introduction of Diverse Functional Groups: Incorporating a variety of functional groups can modulate the electronic and steric properties of the molecule, leading to improved interactions with the target protein. This can involve the addition of electron-donating or electron-withdrawing groups to influence the reactivity and binding affinity. nih.gov

Structure-Based Drug Design (SBDD): When the three-dimensional structure of the biological target is known, SBDD can be a powerful tool for scaffold optimization. Molecular docking studies can predict the binding mode of this compound derivatives within the active site of the target, providing valuable information for designing modifications that enhance binding. tandfonline.comd-nb.info

Fragment-Based Drug Design (FBDD) and Scaffold Hopping: Fragment-based approaches can be employed to identify small molecular fragments that bind to the target protein. These fragments can then be grown or linked to the this compound scaffold to create more potent inhibitors. Scaffold hopping aims to identify novel core structures that retain the key pharmacophoric features of the original scaffold but possess different physicochemical properties. sciencepg.com

Multi-target Ligand Design: The chromone scaffold has been utilized in the development of multi-target-directed ligands, which can be particularly beneficial for complex diseases. mdpi.comresearchgate.net This strategy involves designing molecules that can interact with multiple biological targets simultaneously, potentially leading to enhanced therapeutic efficacy.

The optimization of the this compound scaffold should be an iterative process involving chemical synthesis, biological evaluation, and computational modeling to systematically explore the chemical space and identify derivatives with improved therapeutic potential.

Computational Methodologies in Aminochroman 4 One Research

Molecular Docking Studies

Molecular docking is a fundamental computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of 5-Aminochroman-4-one research, it is primarily used to understand how derivatives of this scaffold might interact with biological targets like enzymes or receptors.

Prediction of Ligand-Protein Binding Modes

Molecular docking simulates the interaction between a ligand (e.g., a this compound derivative) and a protein's active site. This allows researchers to visualize and analyze the binding mode at an atomic level. nih.gov The process generates various possible binding poses and ranks them based on a scoring function, which estimates the binding affinity. d-nb.info

Key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces between the ligand and specific amino acid residues of the protein, are identified. For instance, studies on related chromone (B188151) structures have successfully used docking to identify critical interactions with target enzymes. d-nb.infomdpi.com A hypothetical docking of a this compound derivative into a protein kinase active site might reveal hydrogen bonding between the amino group and an aspartate residue, and hydrophobic interactions involving the chromanone ring system. This information is crucial for understanding the structural basis of the ligand's activity and for designing modifications to enhance binding affinity.

Table 1: Illustrative Molecular Docking Results for a Hypothetical this compound Derivative
Target ProteinBinding Affinity (kcal/mol)Key Interacting ResiduesInteraction Type
Protein Kinase A-8.5ASP166, LYS72Hydrogen Bond, Salt Bridge
Protein Kinase A-8.5VAL57, LEU173Hydrophobic
Cyclooxygenase-2 (COX-2)-9.2TYR385, SER530Hydrogen Bond
Cyclooxygenase-2 (COX-2)-9.2LEU352, VAL534Hydrophobic

Virtual Screening Applications for Novel Drug Candidates

Virtual screening is a computational technique that involves the rapid assessment of large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.govmdpi.com When a specific this compound derivative shows promising activity, its chemical structure can be used as a template in a virtual screen.

The process can be either structure-based or ligand-based. In structure-based virtual screening, a library containing thousands to millions of molecules is docked into the active site of a target protein. The compounds are then ranked based on their predicted binding affinity, and the top-scoring "hits" are selected for further experimental testing. nih.gov Ligand-based approaches, conversely, search for molecules in a database that have a similar shape or pharmacophore features to a known active compound like this compound. medchem-ippas.euhilarispublisher.com This methodology has proven successful in identifying novel inhibitors for various targets, accelerating the discovery of new drug candidates from vast chemical spaces. mdpi.comnih.gov

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. espublisher.com This technique provides deeper insights into the stability of the ligand-protein complex and the conformational changes that may occur upon binding. scite.ai

Conformational Analysis and Ligand-Target Complex Stability

Following molecular docking, the most promising ligand-protein complex is often subjected to MD simulations. espublisher.com The simulation places the complex in a simulated physiological environment (typically a water box with ions) and calculates the atomic trajectories over a period, often ranging from nanoseconds to microseconds. d-nb.info

Researchers analyze these trajectories to assess the stability of the complex. Key metrics such as the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand are monitored. nih.govmdpi.com A stable RMSD value over time suggests that the ligand remains securely bound in the active site. researchgate.net Conversely, large fluctuations or the ligand dissociating from the binding pocket would indicate an unstable interaction. nih.gov MD simulations on chromone derivatives have been used to validate docking results and confirm the stability of predicted binding poses, providing greater confidence in the proposed interaction model. rsc.orgpusan.ac.krnih.gov

Table 2: Typical Output from an MD Simulation of a Protein-Ligand Complex
Simulation MetricAverage ValueInterpretation
Protein Backbone RMSD0.25 nmIndicates the overall protein structure is stable during the simulation.
Ligand RMSD0.15 nmA low and stable value suggests the ligand remains in its binding pose.
Radius of Gyration (Rg)1.8 nmMeasures the compactness of the protein; a stable value indicates no major unfolding. d-nb.info
Number of H-Bonds3The average number of hydrogen bonds maintained between the ligand and protein.

Advanced Theoretical Chemistry Calculations

To gain an even more profound understanding of the molecular properties of this compound, researchers can turn to advanced theoretical chemistry methods rooted in quantum mechanics.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com Unlike molecular mechanics methods used in docking and MD, DFT provides detailed information about electronic properties, such as orbital energies and charge distribution. scienceacademique.comresearchgate.net

For this compound, DFT calculations can be used to:

Optimize Molecular Geometry: Determine the most stable three-dimensional conformation of the molecule with high accuracy.

Calculate Electronic Properties: Analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability. mdpi.com

Predict Spectroscopic Properties: Calculate theoretical vibrational frequencies that can be compared with experimental data (e.g., from FT-IR and Raman spectroscopy) to confirm the molecular structure. scienceacademique.com

Determine Reactivity Descriptors: Calculate parameters like electronegativity and hardness, which help in understanding the molecule's potential reaction pathways. researchgate.net

Studies on related chromone and aminoketone structures have effectively used DFT to rationalize stereochemical outcomes, understand charge transfer characteristics, and correlate molecular structure with antioxidant activity. pusan.ac.krmdpi.comresearchgate.net Such calculations provide a fundamental understanding that complements the interaction-focused insights from docking and MD simulations. nih.govbiointerfaceresearch.com

Q & A

Q. What are the established synthetic pathways for 5-Aminochroman-4-one, and how can researchers ensure reproducibility?

  • Methodological Answer : Synthetic routes should be documented with precise stoichiometry, reaction conditions (temperature, solvent, catalysts), and purification steps. Follow guidelines for experimental sections in journals: include spectral data (NMR, IR, HRMS) for novel compounds and cite literature for known intermediates . For reproducibility, provide raw data (e.g., chromatograms) in supplementary materials and validate purity via HPLC or elemental analysis .

Q. Which analytical techniques are most effective for characterizing this compound derivatives?

  • Methodological Answer : Combine spectroscopic methods (e.g., 1^1H/13^13C NMR for structural elucidation, mass spectrometry for molecular weight confirmation) with chromatographic techniques (HPLC for purity). For stereochemical analysis, use X-ray crystallography or circular dichroism. Cross-validate results against computational simulations (DFT for electronic properties) to resolve ambiguities .

Q. How can researchers efficiently review existing literature on this compound’s biological activity?

Q. How can contradictions in reported biological activities of this compound derivatives be resolved?

  • Methodological Answer : Conduct meta-analyses to compare datasets, focusing on variables like assay protocols (e.g., cell line specificity, incubation time) and compound purity. Use statistical tools (ANOVA, t-tests) to identify outliers. Replicate conflicting experiments under controlled conditions and publish raw data for peer scrutiny .

Q. What strategies optimize the synthetic yield of this compound under green chemistry principles?

  • Methodological Answer : Employ Design of Experiments (DoE) to test variables (e.g., solvent polarity, catalyst loading). Use microwave-assisted synthesis for faster reaction kinetics and lower energy consumption. Quantify environmental impact via metrics like E-factor (waste-to-product ratio) and compare with traditional methods .

Q. How can computational modeling predict the structure-activity relationship (SAR) of this compound analogs?

  • Methodological Answer : Apply molecular docking (AutoDock, Schrödinger) to study ligand-receptor interactions. Train machine learning models on existing bioactivity datasets to identify key substituents influencing potency. Validate predictions with in vitro assays and report confidence intervals for binding affinities .

Q. What methodologies address discrepancies in spectral data interpretation for novel this compound derivatives?

  • Methodological Answer : Use 2D NMR techniques (COSY, HSQC) to resolve overlapping signals. Compare experimental IR spectra with computational vibrational frequency analyses (Gaussian software). For ambiguous cases, collaborate with multiple labs for independent validation and share datasets via repositories like Zenodo .

Data Presentation and Validation

Q. How should researchers present complex datasets (e.g., kinetic studies) for this compound reactions?

  • Methodological Answer : Use tables to summarize kinetic parameters (kcatk_{\text{cat}}, KmK_m) and figures for time-course plots. Include error bars (standard deviation) and statistical significance annotations. For reproducibility, detail instrumentation settings (e.g., spectrophotometer wavelength) in supplementary materials .

Q. What ethical considerations apply when publishing negative results or failed syntheses of this compound?

  • Methodological Answer : Disclose all attempts in supplementary sections, emphasizing lessons learned (e.g., unstable intermediates). Follow FAIR data principles (Findable, Accessible, Interoperable, Reusable) to enable community learning. Cite journals specializing in negative results, like Journal of Negative Results in BioMedicine .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.